molecular formula C12H5ClN4 B304508 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile

Cat. No. B304508
M. Wt: 240.65 g/mol
InChI Key: FQDYTKWYQMSDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile, also known as CPDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPDC is a pyrazine derivative that is widely used as a starting material for the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile exerts its effects by interacting with specific proteins or enzymes in the body, leading to changes in cellular signaling pathways. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of various organic compounds. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is also stable and can be stored for extended periods without significant degradation. However, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has some limitations for use in lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile is not water-soluble, which can make it challenging to work with in aqueous environments.

Future Directions

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has several potential future directions for research. One potential direction is the synthesis of novel pyrazine derivatives with improved anticancer, anti-inflammatory, and antimicrobial properties. Another potential direction is the development of new metal-organic frameworks using 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile as a building block, with potential applications in drug delivery and catalysis. Additionally, further research is needed to understand the mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile and its effects on cellular signaling pathways.

Synthesis Methods

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be synthesized by the reaction of 4-chlorobenzonitrile with ethyl cyanoacetate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile. The yield of 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has been used as a starting material for the synthesis of various organic compounds, including pyrazine derivatives, which have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have been shown to have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

5-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYTKWYQMSDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile

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